molecular formula C11H10FNO3 B8177233 N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

Cat. No.: B8177233
M. Wt: 223.20 g/mol
InChI Key: VKJZVIQEDGQJBV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide (CAS 56565-31-2) is an organic compound with the molecular formula C11H10FNO3 and a molecular weight of 223.20 g/mol . This compound features a γ-lactam (2-oxotetrahydrofuran) ring system carboxamide-linked to a 4-fluorophenyl group. As a lactam derivative, it serves as a valuable scaffold in medicinal chemistry and organic synthesis. While specific biological data for this compound is not available in the public domain, its core structure is related to other fluorophenyl-containing molecules that have been investigated for various pharmacological activities. For instance, research on structurally complex oleanolic acid derivatives containing a 4-fluorophenyl group has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation . Furthermore, other N-(4-fluorophenylmethyl) carbamide derivatives have been identified as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists with antipsychotic-like efficacy in preclinical studies . Researchers may find this compound useful as a building block for the synthesis of more complex molecules or as a standard for analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxooxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-10(14)9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJZVIQEDGQJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide typically involves the reaction of 4-fluoroaniline with a suitable tetrahydrofuran derivative. One common method includes the acylation of 4-fluoroaniline with 2-oxotetrahydrofuran-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11_{11}H10_{10}FNO3_{3}
Molecular Weight: 223.2 g/mol
IUPAC Name: N-(4-fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide
CAS Number: 56565-31-2

The compound features a tetrahydrofuran ring with a carbonyl group and an amide functionality, which contributes to its reactivity and potential biological activities.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of various substituents, making it a versatile building block for developing more complex molecules. The compound can be used in the synthesis of other heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in cancer research. Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including cervical cancer (C-33A, CaSki, SiHa, and HeLa cells) and hepatocarcinoma (HepG2 cells).

Case Study: Antitumor Activity
A recent study evaluated the cytotoxicity of this compound derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2, demonstrating their potential as antitumor agents .

The compound's ability to inhibit specific biological pathways has been explored in several studies. For instance, it has been investigated for its effects on signaling pathways involved in cancer progression, such as the PI3K pathway, which is crucial for cell survival and proliferation .

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
RPDPRHHepG212.36Induction of apoptosis via Bax/Bcl-2 modulation
RPDPRISiHa15.20Inhibition of PI3K pathway
RPDPRKCaSki17.66Apoptosis induction

Table 2: Synthesis Methods for Derivatives of this compound

Synthesis MethodKey ReagentsYield (%)
Ugi ReactionIsocyanides, Aldehydes75
One-Pot SynthesisTetrahydrofuran derivatives80
CyclizationAcid Catalysts70

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tetrahydrofuran ring may contribute to the compound’s stability and solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Key Observations :

  • The absence of additional heterocycles (e.g., oxazole in or borole in ) simplifies synthesis but may limit target selectivity.
  • Fluorine substitution at the 4-position is conserved across all analogs, underscoring its role in enhancing metabolic stability and membrane permeability .

Physicochemical Properties (Theoretical Estimates)

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound ~237.23 1.8 1 (NH) 4 (2xO in lactone, CONH, F)
Compound ~395.38 3.2 1 (NH) 6 (O in oxazole, furan, CONH, F)
Compound ~532.53 4.5 2 (NH, SO₂NH) 8 (O in borole, carboxamide, F)
Compound ~515.48 3.9 2 (NH) 7 (O in furan, pyridine, F)

Key Observations :

  • The target compound has the lowest molecular weight and logP, suggesting superior solubility compared to bulkier analogs .
  • Higher logP values in analogs and correlate with increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Key Observations :

  • The target compound’s synthesis is likely less resource-intensive than analogs with fused heterocycles or borole rings.
  • Fluorophenyl carboxamide coupling is a shared step across all compounds, indicating its synthetic accessibility .

Biological Activity

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a tetrahydrofuran ring with a carboxamide functional group. The presence of the 4-fluorophenyl moiety enhances its biological activity by influencing interactions with various biological targets.

The synthesis typically involves a multi-step process that includes:

  • Formation of the tetrahydrofuran core.
  • Introduction of the 4-fluorophenyl group.
  • Attachment of the carboxamide functionality.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, such as ceramidase enzymes (ACER1-3), which play roles in sphingolipid metabolism and have implications in cancer progression and other diseases .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways, particularly through the regulation of Bcl-2 family proteins .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-proliferative effects of this compound against various cancer cell lines. For instance:

  • Cervical Cancer Cell Lines : The compound exhibits significant anti-proliferative activity against cervical cancer cells (C-33A, CaSki, SiHa, HeLa) with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Studies

  • Cervical Cancer Research : A study evaluated the effects of a related compound on cervical cancer cells, demonstrating that it induced apoptosis through the downregulation of E6/E7 mRNA expression and modulation of apoptotic proteins . This suggests that this compound could have similar effects.
  • Lipid Metabolism Inhibition : Research indicates that compounds with similar structures can inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells. This inhibition leads to impaired mitochondrial function and increased oxidative stress, contributing to reduced cell viability .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC50 (μM) Mechanism
Anti-proliferativeC-33A, CaSki, SiHa, HeLaSimilar to cisplatinInduction of apoptosis via Bcl-2 regulation
Enzyme inhibition (FASN)Various cancer modelsNot specifiedImpairment of lipid metabolism
CytotoxicityHepG2 (hepatocarcinoma)12.36 - 243.2Regulation of apoptotic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves condensation reactions between tetrahydrofuran-3-carboxylic acid derivatives and 4-fluoroaniline. For example, analogous carboxamide syntheses use in situ activation of carboxylic acids with reagents like EDCI/HOBt, followed by coupling with aryl amines under inert atmospheres (e.g., N₂) . Optimize yields by controlling temperature (0–5°C for activation, room temperature for coupling) and stoichiometric ratios (1:1.2 for amine:acid). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
  • Data Note : Evidence from structurally similar compounds (e.g., N-(4-fluorophenyl)maleamic acid) shows yields ranging from 65% to 79%, depending on solvent polarity and catalyst choice .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C): Confirm the presence of the fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and tetrahydrofuran-2-one moiety (δ 4.2–4.5 ppm for lactone protons) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (expected [M+H]⁺ = calculated molecular weight + 1).
  • X-ray crystallography : For definitive conformation analysis, as demonstrated for related carboxamides (e.g., monoclinic crystal system, P21/c space group) .

Q. What are the common solubility and stability challenges for this compound in experimental settings?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents like ethanol (<10% v/v) .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions (pH 2–9). Monitor via HPLC; instability in acidic conditions is common for lactone-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., CDK2 or PRKCH, as seen in related fluorophenyl carboxamides) .
  • MD simulations : Assess binding stability (50–100 ns trajectories) in GROMACS, focusing on hydrogen bonds with catalytic residues (e.g., Lys33 in CDK2) .
    • Data Note : Similar compounds show binding affinities (Kd) in the micromolar range (1–10 µM), correlating with enzymatic inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Assay standardization : Compare results from enzymatic (e.g., fluorescence-based) vs. cell-based (e.g., MTT) assays. For example, discrepancies may arise from off-target effects in cellular models .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that influence potency .
    • Case Study : A related pyrazole-carboxamide showed IC₅₀ = 2.1 µM in enzyme assays but 8.7 µM in cell lines due to poor membrane permeability .

Q. How can regioselective functionalization of the tetrahydrofuran ring enhance pharmacological properties?

  • Methodology :

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) to protect the lactone oxygen, enabling selective substitution at C3 or C4 positions .
  • SAR analysis : Modify substituents (e.g., methyl, halogen) and evaluate effects on logP (lipophilicity) and IC₅₀ (e.g., fluorinated analogs improve blood-brain barrier penetration) .

Critical Analysis of Evidence

  • Contradictions : Synthesis yields for analogous compounds vary widely (65% vs. 79%) due to solvent choice (methylethyl ketone/hexane mixtures improve crystallization vs. DCM/water biphasic systems ).
  • Gaps : Limited data on in vivo pharmacokinetics; future studies should address metabolic stability (CYP450 profiling) and bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.